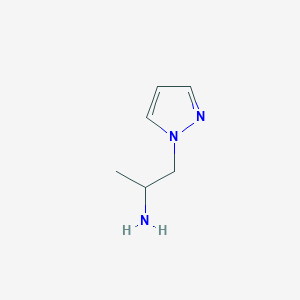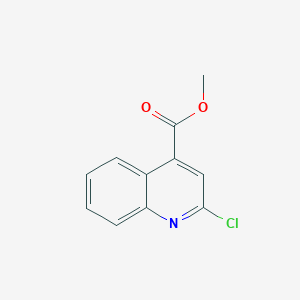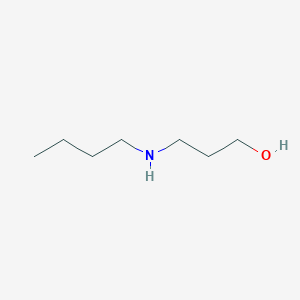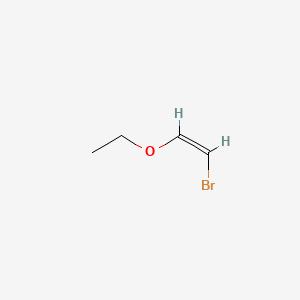
1-(1H-Pyrazol-1-yl)propan-2-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(1H-pyrazol-1-yl)propan-2-amine is a derivative of the pyrazole class, which is known for its diverse chemical properties and applications in various fields, including medicinal chemistry and material science. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound of interest, while not directly synthesized or analyzed in the provided papers, is related to the pyrazole derivatives discussed in the research.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) was reported using single-crystal X-ray structure analysis . Another study presented a multicomponent domino reaction in aqueous media catalyzed by L-proline to assemble densely functionalized pyrazoles . Additionally, a microwave-mediated synthesis of 1H-pyrazole-5-amines was developed, providing products in minutes with minimal purification . These methods highlight the versatility and efficiency of synthesizing pyrazole derivatives, which could be adapted for the synthesis of 1-(1H-pyrazol-1-yl)propan-2-amine.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using techniques such as X-ray diffraction and Hirshfeld surface analysis. For example, the crystal structure and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine were reported, providing insights into supramolecular characteristics like π–π stacking and hydrogen bonding . These analytical techniques are crucial for understanding the molecular geometry, electronic structure, and intermolecular interactions of pyrazole derivatives.
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions, which can be used to synthesize a wide range of compounds. The study on 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one demonstrated a one-step reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one, yielding the product with a 52% yield . Another research outlined the synthesis of 3,4-dihydropyrido[2′,3′:3,4]pyrazolo[1,5-a][1,3,5]triazin-2-amines from 1H-pyrazolo[3,4-b]pyridin-3-ylguanidine using aldehydes or ketones . These reactions showcase the reactivity of pyrazole derivatives and their potential in creating new chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely. For instance, the study on 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex revealed a significant difference in melting and solidification points, as well as a phase transition from single crystal to birefringent fluid at high temperatures . The fluorescent properties of these compounds were also examined, showing aggregation-induced emission behavior . These findings suggest that pyrazole derivatives can exhibit unique thermal and optical properties, which could be relevant for the analysis of 1-(1H-pyrazol-1-yl)propan-2-amine.
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
1-(1H-Pyrazol-1-yl)propan-2-amin: wird in der Proteomikforschung als biochemisches Werkzeug eingesetzt. Seine Eigenschaften ermöglichen die Erforschung von Proteininteraktionen und -funktionen, was für das Verständnis zellulärer Prozesse und die Identifizierung potenzieller therapeutischer Ziele entscheidend ist .
Synthese von bioaktiven Verbindungen
Diese Verbindung dient als Baustein bei der Synthese verschiedener bioaktiver Moleküle. Ihre Struktur ist vielseitig für Modifikationen, was zur Herstellung von Verbindungen mit potenziellen pharmakologischen Eigenschaften führt .
Antimikrobielle Mittel
Forschungsergebnisse zeigen, dass Derivate von This compound ein vielversprechendes antimikrobielles Potenzial aufweisen. Diese Derivate können für den Einsatz als Mittel gegen eine Reihe von mikrobiellen Infektionen optimiert werden .
Chemische Synthese
In der chemischen Synthese wird diese Verbindung zum Aufbau komplexer Moleküle verwendet. Ihre Reaktivität wird genutzt, um Bindungen mit anderen chemischen Einheiten zu bilden, was die Entwicklung neuer Materialien und Chemikalien erleichtert .
Materialwissenschaft
Die einzigartigen Eigenschaften der Verbindung werden in der Materialwissenschaft für die Entwicklung neuartiger Materialien mit spezifischen Eigenschaften wie erhöhter Haltbarkeit oder Leitfähigkeit untersucht .
Analytische Chemie
This compound: wird auch in der analytischen Chemie als Reagenz oder Standard zur Kalibrierung von Instrumenten und zur Validierung von Methoden eingesetzt, um präzise Messungen und Analysen zu gewährleisten .
Therapeutische Forschung
Laufende Studien untersuchen die therapeutischen Anwendungen von This compound und seinen Derivaten. Diese Studien zielen darauf ab, neue Behandlungen für verschiedene Krankheiten zu entdecken, indem die pharmakologischen Aktivitäten der Verbindung genutzt werden .
Chromatographie
Schließlich kann diese Verbindung im Bereich der Chromatographie als Referenz oder Bestandteil der mobilen Phase verwendet werden, um andere chemische Substanzen zu trennen und zu identifizieren, wodurch die Auflösung und Effizienz chromatographischer Techniken verbessert werden .
Safety and Hazards
The safety information for 1-(1H-pyrazol-1-yl)propan-2-amine indicates that it is classified under GHS07 and GHS05 . The hazard statements include H227, H335, and H314 . Precautionary statements include P210, P280, P370+P378, P403+P235, P501, P260, P264, P280, P301+P330+P331, P303+P361+P353, P363, P304+P340, P310, P321, P305+P351+P338, P405, and P501 .
Wirkmechanismus
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, often acting as inhibitors or modulators .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, often related to the targets they interact with .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution
Result of Action
Pyrazole derivatives are known to have a variety of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
Eigenschaften
IUPAC Name |
1-pyrazol-1-ylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-6(7)5-9-4-2-3-8-9/h2-4,6H,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVUXGHAXNILPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936940-15-7 |
Source


|
| Record name | 1-(1H-pyrazol-1-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)

![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1276479.png)


![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)
![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)


![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol](/img/structure/B1276500.png)


